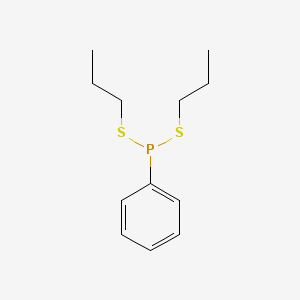
Phenylphosphonodithious acid dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonodithious acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19PS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylphosphonodithious acid dipropyl ester can be synthesized through the esterification of phenylphosphonodithious acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonodithious acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols and phosphonous acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Phosphonic acids and corresponding alcohols.
Reduction: Alcohols and phosphonous acids.
Substitution: Various substituted phosphonodithious esters.
Scientific Research Applications
Phenylphosphonodithious acid dipropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antidote for certain toxins.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenylphosphonodithious acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and biochemical processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl phosphite
- Dipropyl phosphonate
- Phenylphosphonodithioic acid diethyl ester
Uniqueness
Phenylphosphonodithious acid dipropyl ester is unique due to its specific ester functional group and the presence of sulfur atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
50538-07-3 |
|---|---|
Molecular Formula |
C12H19PS2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
phenyl-bis(propylsulfanyl)phosphane |
InChI |
InChI=1S/C12H19PS2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
CZWNDMHKCMXBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(C1=CC=CC=C1)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















